N-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BFNO3/c1-9(18)17-10-6-7-11(12(16)8-10)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPPQFZYSXJEHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₆BFO₃
- Molecular Weight : 238.07 g/mol
The presence of the boron-containing moiety (dioxaborolane) is significant as it often contributes to the compound's reactivity and potential interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The boronic acid derivative can form reversible covalent bonds with nucleophilic amino acids in enzymes, thereby modulating their activity. This interaction is crucial in pathways involving cell signaling and metabolic processes.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance:
- Inhibition of Cell Proliferation : Compounds with a similar dioxaborolane structure have shown potent inhibitory effects on cancer cell lines. For example, one study reported an IC₅₀ value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells .
- Selectivity : The selectivity index was notable in studies where the compound exhibited a 20-fold greater effect on cancer cells compared to non-cancerous cells . This selectivity is critical for reducing side effects in therapeutic applications.
Antiviral Activity
Emerging data suggest that compounds with similar frameworks may possess antiviral properties:
- Viral Load Reduction : In vivo studies indicated a significant reduction in viral load in infected models treated with related compounds . This suggests a potential application in treating viral infections.
Case Studies and Research Findings
- Study on GSK-3β Inhibition : A related compound demonstrated potent inhibitory activity against GSK-3β with an IC₅₀ of 8 nM. This inhibition is relevant for conditions like cancer and neurodegenerative diseases .
- Pharmacodynamics in Mouse Models : In a pharmacodynamic study involving BALB/c nude mice inoculated with cancer cells, treatment with a structurally similar compound resulted in significant inhibition of metastasis and improved survival rates .
- Safety Profiles : Toxicity studies have shown favorable safety profiles for compounds similar to this compound when administered orally at high doses . This aspect is crucial for further clinical development.
Data Summary Table
| Activity Type | Compound Reference | IC₅₀ Value (μM) | Target/Effect |
|---|---|---|---|
| Anticancer | Related Compound | 0.126 | MDA-MB-231 Cell Proliferation |
| Antiviral | Related Compound | Not specified | Viral Load Reduction |
| GSK-3β Inhibition | Study Reference | 8 | GSK-3β Activity |
| Safety Profile | Toxicity Study | >40 | Oral Administration in Mice |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide exhibit significant anticancer properties. The boronic acid derivatives can inhibit proteasome activity, which is crucial for cancer cell survival. Studies have shown that these compounds can induce apoptosis in various cancer cell lines by disrupting the ubiquitin-proteasome pathway.
Enzyme Inhibition
The compound acts as an inhibitor for specific enzymes involved in metabolic pathways. The boron atom allows for reversible covalent interactions with nucleophilic amino acids in enzyme active sites. This property is particularly useful in designing selective inhibitors for therapeutic applications .
Chemical Biology
Bioconjugation Applications
Due to the presence of the boronic acid moiety, this compound can be utilized in bioconjugation strategies. It can form stable complexes with diols and amino acids, making it valuable for labeling biomolecules or creating drug delivery systems . This property is leveraged in developing targeted therapies where precise delivery to tumor sites is necessary.
Fluorescent Probes
The fluorine atom enhances the compound's photophysical properties, making it suitable for use as a fluorescent probe in biological imaging. Fluorescent probes are essential for tracking biological processes in real-time within living organisms .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its structure allows for further functionalization through various chemical reactions such as Suzuki-Miyaura coupling, which is widely used to create carbon-carbon bonds . This application is critical in synthesizing pharmaceuticals and agrochemicals.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues, emphasizing substituent effects, synthesis yields, and applications:
Q & A
Q. What are the optimized synthetic routes for preparing N-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide, and how do reaction conditions influence yield?
Q. What analytical techniques are critical for characterizing the structure and purity of this compound?
Q. How does the fluorine substituent influence regioselectivity in further functionalization reactions (e.g., Suzuki-Miyaura coupling)?
Methodological Answer: The electron-withdrawing fluorine at the 3-position directs cross-coupling reactions to the boronate-bearing 4-position. For example, in Suzuki-Miyaura coupling, the fluorine atom stabilizes the transition state by withdrawing electron density, enhancing reactivity at the boronate site. Studies on similar compounds show that meta-fluorine increases coupling efficiency with aryl halides by up to 30% compared to non-fluorinated analogs .
Experimental Design Tip:
Q. What are the stability challenges of the dioxaborolane group under acidic or aqueous conditions, and how can they be mitigated?
Methodological Answer: The dioxaborolane moiety hydrolyzes in protic solvents, limiting its use in aqueous systems. Stability studies on analogs show:
- Hydrolysis half-life : ~6 hours in pH 7.4 buffer at 25°C.
- Stabilization strategies :
-
Use anhydrous conditions during synthesis.
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Store at –20°C under nitrogen.
-
Replace pinacol boronate with more stable trifluoroborate salts for specific applications .
Data Table: Stability Under Different Conditions
Condition Degradation Rate Mitigation Strategy Reference pH 7.4 buffer t₁/₂ = 6 h Use trifluoroborate derivatives Ambient moisture Rapid hydrolysis Anhydrous storage
Q. How can this compound serve as a precursor in medicinal chemistry (e.g., protease inhibitor design)?
Methodological Answer: The boronate ester enables late-stage diversification via cross-coupling. For instance, in HCV protease inhibitor analogs, the boronate group in GSK8175 was functionalized with benzofuran cores to enhance binding affinity . Key steps include:
- Suzuki-Miyaura coupling with heteroaryl bromides.
- Post-functionalization : Install sulfonamide or methyl groups to modulate pharmacokinetics (e.g., 56% yield for a benzofuran derivative) .
Case Study:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
